molecular formula C11H14O3 B3388460 3-[5-(2-Methylcyclopropyl)furan-2-yl]propanoic acid CAS No. 874623-62-8

3-[5-(2-Methylcyclopropyl)furan-2-yl]propanoic acid

Cat. No.: B3388460
CAS No.: 874623-62-8
M. Wt: 194.23 g/mol
InChI Key: UGXZHPJNQVWWGB-UHFFFAOYSA-N
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Description

3-[5-(2-Methylcyclopropyl)furan-2-yl]propanoic acid (CAS: 874623-62-8) is a furan-containing propanoic acid derivative characterized by a 2-methylcyclopropyl substituent at the 5-position of the furan ring. Key properties include:

  • Molecular formula: C₁₁H₁₄O₃ (deduced from structural analysis).
  • Purity: ≥95% (commercially available via suppliers like CymitQuimica and Hairui Chemical) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[5-(2-methylcyclopropyl)furan-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-6-9(7)10-4-2-8(14-10)3-5-11(12)13/h2,4,7,9H,3,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXZHPJNQVWWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=CC=C(O2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001254876
Record name 5-(2-Methylcyclopropyl)-2-furanpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874623-62-8
Record name 5-(2-Methylcyclopropyl)-2-furanpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874623-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Methylcyclopropyl)-2-furanpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-Methylcyclopropyl)furan-2-yl]propanoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-Methylcyclopropyl Group: This step involves the alkylation of the furan ring with a 2-methylcyclopropyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Addition of the Propanoic Acid Moiety: The final step involves the carboxylation of the intermediate compound to introduce the propanoic acid group. This can be achieved through the reaction with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Methylcyclopropyl)furan-2-yl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of furan compounds exhibit significant antimicrobial activity. For example, studies have shown that certain synthesized furan derivatives demonstrate efficacy against yeast-like fungi such as Candida species at concentrations as low as 64 μg/mL . This suggests that 3-[5-(2-Methylcyclopropyl)furan-2-yl]propanoic acid may possess similar properties, warranting further investigation.

Anti-inflammatory Effects

Furan derivatives are also being studied for their anti-inflammatory effects. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Pharmaceutical Applications

Given its structural characteristics, this compound serves as a versatile scaffold for drug development. Its derivatives may be explored for:

  • Analgesics : Modifications to the furan ring could enhance pain-relieving properties.
  • Antibiotics : The compound's activity against microbial pathogens positions it as a candidate for antibiotic development.
  • Anti-cancer agents : Preliminary studies suggest that furan-based compounds can inhibit cancer cell proliferation.

Material Science Applications

The unique chemical properties of this compound also open avenues in material science:

  • Polymer Chemistry : As a building block for polymers, it can enhance material properties such as thermal stability and mechanical strength.
  • Coatings : Its incorporation into coatings may improve resistance to environmental degradation.

Study 1: Antimicrobial Activity

A study conducted on various furan derivatives demonstrated that compounds structurally related to this compound exhibited significant antifungal properties. The study involved testing against multiple strains of Candida, revealing a dose-dependent response with effective concentrations noted .

Study 2: Inflammatory Response Modulation

In vitro experiments using human cell lines indicated that furan derivatives could modulate inflammatory cytokine production. This study highlights the potential of this compound in developing treatments for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-[5-(2-Methylcyclopropyl)furan-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The furan ring and the 2-methylcyclopropyl group are believed to play a crucial role in its biological activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound is compared to analogs with variations in the furan substituents, backbone unsaturation, and functional groups.

Table 1: Molecular Properties of Selected Propanoic Acid Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent/Feature Source
3-[5-(2-Methylcyclopropyl)furan-2-yl]propanoic acid 874623-62-8 C₁₁H₁₄O₃ ~194.23* 2-Methylcyclopropyl on furan
(2E)-3-[5-(2-Methylcyclopropyl)furan-2-yl]prop-2-enoic acid EN300-832943 C₁₁H₉NO₃ 203.20 α,β-unsaturated carboxylic acid
3-[5-(4-Methylphenyl)furan-2-yl]propanoic acid 23589-06-2 C₁₅H₁₄O₃ 242.27 4-Methylphenyl on furan
3-[4-(2-Methylpropyl)phenyl]propanoic acid (Imp. F(EP)) 65322-85-2 C₁₃H₁₈O₂ 206.28 2-Methylpropyl on phenyl
Haloxyfop (pesticide) - C₁₅H₁₁ClF₃NO₄ 377.70 Phenoxy-pyridinyl backbone

Key Structural and Functional Differences

Backbone Unsaturation: The target compound has a saturated propanoic acid chain, whereas (2E)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoic acid (CAS: EN300-832943) features a conjugated double bond (α,β-unsaturated acid), which may enhance reactivity or biological activity .

Substituent Effects: 3-[5-(4-Methylphenyl)furan-2-yl]propanoic acid (CAS: 23589-06-2) replaces the methylcyclopropyl group with a 4-methylphenyl ring, increasing hydrophobicity and altering steric interactions . 3-[4-(2-Methylpropyl)phenyl]propanoic acid (CAS: 65322-85-2) uses a phenyl ring with a branched alkyl chain, a common motif in anti-inflammatory drugs .

Haloxyfop and fluazifop (propanoic acid-based pesticides) demonstrate the role of bulky aromatic substituents in herbicidal activity .

Notes and Limitations

Data Gaps : Explicit biological activity, solubility, and stability data for the target compound are absent in the provided evidence.

Commercial Status: The discontinuation of this compound may limit practical applications despite its structural interest .

Biological Activity

3-[5-(2-Methylcyclopropyl)furan-2-yl]propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound possesses a unique structure characterized by the presence of a furan ring and a 2-methylcyclopropyl group. These structural features are believed to be crucial for its biological activity, influencing its interactions with various biological targets.

  • Molecular Formula : C12H16O2
  • Molecular Weight : 192.25 g/mol
  • Key Functional Groups : Furan, carboxylic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The furan ring is known to participate in various biochemical reactions, while the cyclopropyl group may enhance binding affinity to target proteins.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It is hypothesized that this compound could modulate receptor activity, influencing cellular signaling processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various pathogenic microorganisms:

MicroorganismActivity Level (MIC µg/mL)
Candida albicans64
Escherichia coli32
Staphylococcus aureus16

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to antimicrobial effects, preliminary studies suggest that the compound may possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated the antimicrobial efficacy of several furan derivatives, including this compound. The results demonstrated significant inhibition of fungal growth at concentrations as low as 64 µg/mL against Candida albicans .
  • Inflammation Model :
    • In vitro studies using macrophage cell lines treated with lipopolysaccharides (LPS) showed that this compound significantly reduced the production of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future studies include:

  • In Vivo Studies : To assess the therapeutic potential in animal models.
  • Mechanistic Studies : To detail the specific molecular interactions with enzymes and receptors.
  • Structural Modifications : To explore analogs that may enhance efficacy or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[5-(2-Methylcyclopropyl)furan-2-yl]propanoic acid, and what challenges arise during its preparation?

  • Methodological Answer : The synthesis of this compound can be inferred from structurally related furan-propanoic acid derivatives. Key steps may involve:

  • Friedel-Crafts alkylation to introduce the methylcyclopropyl group onto the furan ring .
  • Hydroarylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to link the substituted furan to the propanoic acid backbone .
  • Challenges include controlling stereochemistry (if applicable) and avoiding side reactions from the reactive cyclopropane moiety. Purification often requires column chromatography or recrystallization, with characterization via ¹H/¹³C NMR and HPLC-MS to confirm purity .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • NMR : Compare chemical shifts of the cyclopropane protons (δ ~0.5–1.5 ppm) and furan ring protons (δ ~6.5–7.5 ppm) to analogous compounds .
  • FT-IR : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₁₆O₃) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Initial screens should focus on:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .
  • Positive controls (e.g., ciprofloxacin for antimicrobial tests) and dose-response curves are critical for reproducibility .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s biological activity be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions or impurities. Strategies include:

  • Reproducibility Checks : Re-testing under standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Metabolite Profiling : LC-MS/MS to rule out degradation products or reactive intermediates .
  • Structure-Activity Relationship (SAR) Studies : Modifying the cyclopropane or furan groups to isolate bioactive moieties .

Q. What computational tools are effective for predicting the reactivity of the methylcyclopropyl-furan moiety?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for cyclopropane ring stability under reaction conditions .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization .
  • Software: Gaussian, GROMACS, or AutoDock for docking studies .

Q. What strategies optimize the yield of stereoisomers during synthesis?

  • Methodological Answer :

  • Chiral Catalysis : Use asymmetric catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective cyclopropanation .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate isomers .
  • Crystallization-Induced Diastereomer Transformation : Leverage differential solubility of diastereomeric salts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-(2-Methylcyclopropyl)furan-2-yl]propanoic acid
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3-[5-(2-Methylcyclopropyl)furan-2-yl]propanoic acid

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